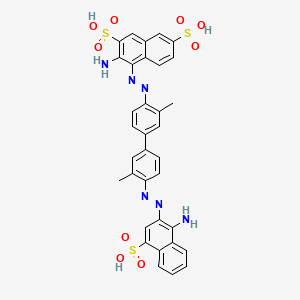

Brilliant Purpurin R

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

5413-69-4 |

|---|---|

Molecular Formula |

C34H28N6O9S3 |

Molecular Weight |

760.8 g/mol |

IUPAC Name |

3-amino-4-[[4-[4-[(1-amino-4-sulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]naphthalene-2,7-disulfonic acid |

InChI |

InChI=1S/C34H28N6O9S3/c1-18-13-20(7-11-27(18)37-39-29-17-30(51(44,45)46)25-5-3-4-6-26(25)32(29)35)21-8-12-28(19(2)14-21)38-40-34-24-10-9-23(50(41,42)43)15-22(24)16-31(33(34)36)52(47,48)49/h3-17H,35-36H2,1-2H3,(H,41,42,43)(H,44,45,46)(H,47,48,49) |

InChI Key |

LIFWPZLVTZZVLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C4C=CC(=CC4=CC(=C3N)S(=O)(=O)O)S(=O)(=O)O)C)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)N |

Origin of Product |

United States |

Historical and Scientific Genesis of Brilliant Purpurin R

Early Isolation and Structural Elucidation

The development of Brilliant Purpurin (B114267) R is situated within the broader history of synthetic dye chemistry that flourished following the discovery of the first direct dye, Congo Red, in 1884. dyestuffscn.com Direct dyes, so-named for their ability to color cellulosic fibers like cotton without a mordant, represented a significant advancement in the textile industry. dyestuffscn.com Brilliant Purpurin R emerged as part of this wave, built upon a 3,3′-dimethylbenzidine (o-tolidine) backbone, a common starting material for direct azo dyes. worlddyevariety.comatamanchemicals.com

The initial structural elucidation of complex azo dyes from this era was not accomplished by a single discovery but through systematic chemical analysis. The primary method involved the reductive cleavage of the azo bonds (-N=N-). nih.govnih.gov This chemical reduction would break down the this compound molecule into its constituent aromatic amines: 3,3′-dimethylbenzidine and two different aminonaphthalene sulfonic acid derivatives. worlddyevariety.comnih.gov By identifying these smaller, more manageable components, chemists could deduce the original structure of the larger dye molecule. In later years, the advent of modern spectroscopic techniques, including UV-visible spectroscopy, infrared (IR) spectroscopy, and eventually Nuclear Magnetic Resonance (NMR) and mass spectrometry, provided definitive confirmation of these proposed structures. rsc.orgnih.gov

Evolution of Synthetic Routes and Industrial Significance

The manufacturing process for this compound is a well-established example of azo dye chemistry involving diazotization and coupling reactions. worlddyevariety.comiipseries.org The synthesis is based on the principle of creating a diazonium salt from a primary aromatic amine and then reacting it with a coupling component to form the azo linkage. nih.gov

The specific route for this compound is a multi-step process:

Diazotization : The process begins with the double diazotization of 3,3′-dimethylbenzidine, where both primary amino groups are converted into highly reactive diazonium salt groups (-N₂⁺) using nitrous acid in an acidic solution at low temperatures. worlddyevariety.comnih.gov

Sequential Coupling : The resulting tetra-azotized intermediate is then coupled in two sequential steps with two different aromatic compounds. The first coupling reaction is with 3-Aminonaphthalene-2,7-disulfonic acid. This is followed by a second coupling reaction with 4-Aminonaphthalene-1-sulfonic acid to complete the asymmetric disazo molecule. worlddyevariety.com

The industrial significance of this compound lies in its function as a direct dye. worlddyevariety.com The presence of multiple sulfonic acid groups in its structure renders it soluble in water, a crucial property for its application in dyeing. worlddyevariety.com It is primarily used to color materials with polar functional groups, such as cellulose (B213188) in textiles (cotton) and paper, as well as protein fibers in leather. worlddyevariety.comatamanchemicals.comontosight.ai Its use in these large-scale industries is driven by the simplicity of the dyeing process and its cost-effectiveness for producing red and purplish shades. dyestuffscn.com

Comparative Analysis with Related Anthraquinoid Dyes

A point of necessary clarification is the distinction between this compound and anthraquinoid dyes. While its name is evocative of purpurin, a natural anthraquinone (B42736) colorant, this compound is structurally unrelated. It is a disazo dye. worlddyevariety.com A comparative analysis highlights the fundamental differences between these two major classes of colorants.

Anthraquinone dyes, which form the second largest group of commercial colorants, are derivatives of anthraquinone. Their structure is based on a rigid, planar system of three fused benzene (B151609) rings with two ketone groups. nih.gov In contrast, this compound is built around two nitrogen-nitrogen double bonds (azo groups) that link substituted naphthalene (B1677914) and biphenyl (B1667301) ring systems. worlddyevariety.com

This structural difference leads to distinct properties and applications. Anthraquinone dyes are renowned for their brilliance and high lightfastness, particularly in the blue and red spectrums. scielo.br Many are applied as vat dyes, which involves a reduction step to make them soluble for fiber impregnation, followed by oxidation to precipitate the insoluble color within the fiber, ensuring high wash fastness. nih.gov Others are formulated as reactive dyes, which form permanent covalent bonds with the fiber. google.com

Azo dyes like this compound function differently. As a direct dye, it relies on non-covalent interactions, such as hydrogen bonding and van der Waals forces, for its adhesion to cellulosic fibers. While this allows for a simpler dyeing process, the fastness properties are often moderate compared to reactive or vat anthraquinone dyes. ontosight.ai Azo dyes as a class offer an exceptionally wide palette of colors, including yellows, oranges, and browns, which is broader than the typical range for anthraquinones. iipseries.org The decolorization rate and mechanisms also differ significantly, with the azo linkage being susceptible to reductive cleavage, a property not shared by the stable fused-ring structure of anthraquinones. scielo.br

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| C.I. Name | C.I. Direct Red 15; C.I. 23510 | worlddyevariety.com |

| CAS Number | 5413-69-4 | worlddyevariety.com |

| Chemical Class | Disazo Dye | worlddyevariety.com |

| Molecular Formula | C₃₄H₂₅N₆Na₃O₉S₃ | worlddyevariety.com |

| IUPAC Name | Trisodium 3-amino-4-[[4-[4-[(1-amino-4-sulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]naphthalene-2,7-disulfonate | worlddyevariety.com |

| Appearance | Red powder | worlddyevariety.com |

| Solubility | Soluble in water | worlddyevariety.com |

Table 2: Comparative Analysis of Azo vs. Anthraquinoid Dyes

| Feature | This compound (Azo Dye) | Representative Anthraquinoid Dyes | Source(s) |

| Core Structure | Flexible, linear molecule based on a substituted biphenyl linked to naphthalene rings. | Rigid, planar, fused three-ring aromatic system. | worlddyevariety.comnih.gov |

| Chromophore | One or more azo groups (-N=N-). | The anthraquinone nucleus itself (conjugated ketone and aromatic rings). | iipseries.orgnih.gov |

| Typical Application Class | Direct Dye. | Vat Dyes, Reactive Dyes, Disperse Dyes. | worlddyevariety.comnih.govgoogle.com |

| Bonding to Fiber | Hydrogen bonds and van der Waals forces (non-covalent). | Covalent bonds (Reactive Dyes) or mechanical trapping of insoluble form (Vat Dyes). | google.com |

| General Properties | Wide range of colors, moderate fastness properties. | Brilliant colors (especially reds/blues), generally high light and wash fastness. | iipseries.orgscielo.br |

Synthetic Methodologies and Derivative Chemistry of Brilliant Purpurin R

Conventional Organic Synthesis Pathways

The industrial production of Brilliant Purpurin (B114267) R, also known by its Colour Index name C.I. Direct Red 15, is achieved through established organic synthesis routes characteristic of azo dye manufacturing. The process is centered around the diazotization of an aromatic amine followed by sequential azo coupling reactions. chemicalbook.com

Precursor Chemistry and Reaction Conditions

The synthesis of Brilliant Purpurin R is a multi-step process that begins with the diazotization of 3,3′-dimethylbenzidine, commonly known as o-tolidine (B45760). chemicalbook.comnih.gov This reaction, typically carried out in an acidic medium at low temperatures, converts the primary aromatic amine groups of o-tolidine into highly reactive diazonium salts. ijorarjournal.com

The resulting bis-diazonium salt is then subjected to two sequential coupling reactions with different naphthylamine sulfonic acid derivatives. The first coupling reaction involves 3-Aminonaphthalene-2,7-disulfonic acid. chemicalbook.com Following this, a second coupling reaction is carried out with 4-Aminonaphthalene-1-sulfonic acid. chemicalbook.com The order of these coupling reactions is crucial for the final structure and properties of the dye. The reaction scheme involves electrophilic substitution, where the diazonium salt acts as the electrophile attacking the electron-rich naphthalene (B1677914) rings of the coupling components. researchgate.net

Table 1: Precursors for the Synthesis of this compound

| Precursor Name | Chemical Formula | Role in Synthesis |

| 3,3′-Dimethylbenzidine (o-Tolidine) | C₁₄H₁₆N₂ | Primary aromatic diamine (Diazo component) |

| 3-Aminonaphthalene-2,7-disulfonic acid | C₁₀H₉NO₆S₂ | First coupling component |

| 4-Aminonaphthalene-1-sulfonic acid | C₁₀H₉NO₃S | Second coupling component |

| Sodium Nitrite (B80452) | NaNO₂ | Diazotizing agent |

| Hydrochloric Acid | HCl | Acid medium for diazotization |

Optimization Strategies for Yield and Purity

The yield and purity of this compound are influenced by several factors during its synthesis. General optimization strategies for azo dye production are applicable here and focus on controlling reaction parameters and employing advanced purification techniques.

Key reaction conditions that can be optimized include temperature, pH, and the concentration of reactants. ijarsct.co.in For instance, the diazotization step requires low temperatures to prevent the decomposition of the unstable diazonium salt. The pH of the coupling reactions is also critical as it affects the reactivity of the coupling components. rsc.org

Modern approaches to synthesis, such as the use of continuous flow reactors and microreactors, offer significant advantages for optimizing azo dye production. dp.technih.gov These systems allow for precise control over reaction conditions, leading to higher yields, improved purity, and safer handling of potentially hazardous intermediates like diazonium salts. nih.gov The use of modular cascaded reactors has been shown to be effective for the continuous flow synthesis of water-insoluble azo dyes, achieving high yields and purity. nih.gov

Purification of the final dye product is essential to remove unreacted starting materials and by-products. Common methods for purifying water-soluble azo dyes like this compound include:

Recrystallization: This technique is often used as a final purification step, with solvents like water-ethanol mixtures being effective. researchgate.net

Salting out: The addition of a salt, such as potassium acetate, can be used to precipitate the dye from the solution. rsc.org

Chromatography: Techniques like gel permeation chromatography and high-speed countercurrent chromatography are effective for separating the desired dye from impurities, including isomers and by-products. colab.wsscilit.comtandfonline.com

Biosynthesis and Natural Extraction Techniques

It is crucial to distinguish the synthetic dye, this compound, from the naturally occurring compound known as purpurin. There is no scientific evidence to suggest that this compound has natural origins or can be produced through biosynthetic pathways. The term "purpurin" in a chemical context typically refers to 1,2,4-trihydroxyanthraquinone, a natural dye with a distinct chemical structure. wikipedia.orgcaymanchem.com

Botanical Sources and Phytochemistry

The natural dye purpurin is an anthraquinone (B42736) derivative found in the roots of several plants, most notably those of the madder family (Rubiaceae). researchgate.net The primary botanical source for purpurin is the common madder plant, Rubia tinctorum. caymanchem.com Historically, madder root has been used for centuries to produce red dyes for textiles. wikipedia.org

The phytochemistry of madder root is complex, with purpurin being one of several colorants present. The main coloring agent in madder is alizarin (B75676), with purpurin being a significant minor component. researchgate.net The presence of both alizarin and purpurin in a dyed fabric can be used to distinguish natural madder dyes from synthetic alizarin. researchgate.net

Advanced Extraction and Purification Protocols

The extraction of purpurin from its botanical sources involves separating it from other compounds present in the plant material. Traditional methods relied on aqueous or alkaline extractions of the dried and ground madder roots.

Modern extraction and purification protocols aim for higher efficiency and purity. Purpurin can be isolated from madder root extracts through various chemical processes. For instance, purpurin can be separated from alizarin by dissolving it in a boiling solution of aluminum sulfate, from which it can be precipitated by the addition of an acid. wikipedia.org

Advanced analytical and preparative techniques can also be employed for the isolation and purification of purpurin. These methods are crucial for obtaining high-purity purpurin for research and specialized applications.

Chemical Modifications and Functionalization

The chemical structure of this compound, with its multiple functional groups, offers potential sites for chemical modification and functionalization. The presence of amino (-NH₂) and sulfonic acid (-SO₃H) groups on the naphthalene rings, as well as the central biphenyl (B1667301) structure, allows for a range of chemical reactions. mdpi.comnih.gov

While specific studies on the functionalization of this compound are not extensively documented, the general reactivity of azo dyes provides a basis for potential modifications. The amino groups can undergo reactions such as acylation, alkylation, and diazotization, which could be used to attach other molecules or modify the dye's properties. The sulfonic acid groups are important for the dye's water solubility and can also be involved in chemical interactions.

The azo linkage (-N=N-) itself is a key functional group and is susceptible to reduction, which would cleave the molecule into its constituent aromatic amines. nih.gov This reactivity is a characteristic feature of azo dyes.

Research on this compound Remains Limited in Key Chemical Areas

Despite its established use as a synthetic dye, detailed scientific research into the advanced chemical applications of this compound, also known by its Colour Index name C.I. Direct Red 15, remains notably scarce in publicly accessible literature. Specifically, in-depth studies and documented findings concerning the synthesis of its derivatives and analogues, its use in polymerization and conjugation, and its role in the formation of metal-organic complexes are largely unavailable.

This compound is an organic synthetic dye, recognized as a dark red to reddish powdery solid with good solubility in water and alcohol. chembk.com Its color is more vibrant in acidic conditions and tends to fade in alkaline environments. chembk.com The fundamental synthesis of this diazo dye involves the diazotization of 3,3′-dimethylbenzidine (o-tolidine), which is then coupled with naphthionic acid derivatives. chembk.com While this general pathway is known, specific and varied synthetic methodologies for creating a range of derivatives and analogues with tailored properties are not well-documented in scientific research.

The exploration of this compound in the field of polymer chemistry also appears to be an area with limited investigation. General reviews on azo dyes indicate their potential for incorporation into polymer chains, either by polymerizing dye-containing monomers or by attaching them to existing polymers. jchemrev.comjchemrev.commdpi.com These modifications can enhance properties like thermal stability or create functional materials. scientific.net However, specific strategies for the polymerization of this compound or its conjugation to other macromolecules are not detailed in the available literature. Research on the post-modification of azo dyes to improve fixation on fibers has been reported for other dyes, but not specifically for this compound. dntb.gov.ua

Furthermore, the application of this compound in the burgeoning field of metal-organic frameworks (MOFs) is not described. MOFs are porous materials constructed from metal ions or clusters linked by organic ligands, and azo dyes have been explored as suitable organic linkers for creating functional MOFs for applications like adsorption and catalysis. researchgate.netstlawu.eduscispace.commdpi.comrsc.org While the broader class of azo dyes has been successfully integrated into MOF structures, there is no specific research detailing the use of this compound in the synthesis of such metal-organic complexes.

Advanced Spectroscopic and Computational Investigations of Brilliant Purpurin R

High-Resolution Spectroscopic Characterization

High-resolution spectroscopy is fundamental to understanding the molecular structure of Brilliant Purpurin (B114267) R at an atomic level. These techniques probe the interactions of the molecule with electromagnetic radiation, providing a detailed fingerprint of its various components.

Infrared and Raman Spectroscopic Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups within a molecule. photothermal.comedinst.com IR spectroscopy measures the absorption of infrared light due to changes in the dipole moment during a vibration, while Raman spectroscopy measures the inelastic scattering of light resulting from changes in polarizability. photothermal.com For a complex molecule like Brilliant Purpurin R, these methods would be used to confirm the presence of its key structural motifs.

The analysis would focus on identifying vibrational modes corresponding to the N=N stretching of the two azo groups, which are characteristic of azo dyes. Additionally, the spectra would be examined for strong absorptions from the sulfonate (SO₃⁻) groups, typically observed in the 1250-1120 cm⁻¹ (asymmetric stretch) and 1080-1010 cm⁻¹ (symmetric stretch) regions. Other significant signals would include N-H stretching and bending vibrations from the primary amine groups, C-H vibrations of the aromatic rings and methyl groups, and the characteristic C=C stretching vibrations within the naphthalene (B1677914) and biphenyl (B1667301) ring systems. scifiniti.com The complementary nature of the two techniques is crucial; for instance, the symmetric N=N azo bond, being less polar, is expected to show a stronger signal in the Raman spectrum. photothermal.com

Table 1: Expected Key Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Expected Activity |

|---|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3500-3300 | IR |

| C-H Stretch | Aromatic/Alkyl | 3100-2850 | IR/Raman |

| N=N Stretch | Azo (-N=N-) | 1450-1400 | Raman > IR |

| C=C Stretch | Aromatic Rings | 1600-1450 | IR/Raman |

| S=O Asymmetric Stretch | Sulfonate (-SO₃⁻) | 1250-1120 | IR |

| S=O Symmetric Stretch | Sulfonate (-SO₃⁻) | 1080-1010 | IR |

Ultraviolet-Visible Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons to higher energy levels. bdbiosciences.com For a dye like this compound, its color is a direct result of absorption in the visible region. The UV-Vis absorption spectrum is expected to be dominated by intense π→π* transitions associated with the extensive conjugated system created by the two azo-linked aromatic moieties (tolidine and naphthalene derivatives).

The primary absorption band in the visible spectrum gives the compound its characteristic purplish-red color. The position and intensity of the maximum absorption wavelength (λ_max) are sensitive to the molecular environment, such as solvent polarity and pH, due to the presence of ionizable sulfonate and basic amine groups. chembk.com Fluorescence emission spectroscopy, which measures the light emitted as the molecule relaxes from an excited state, could provide further information on the molecule's electronic structure and rigidity. mfa.org The relationship between the absorption and emission spectra helps to characterize the electronic transitions within the molecule.

Table 2: Expected Electronic Transitions for this compound

| Spectroscopic Parameter | Description | Anticipated Findings for this compound |

|---|---|---|

| λmax (Visible) | Wavelength of maximum absorption in the visible range. | An intense band responsible for the dye's color, arising from π→π* transitions in the conjugated azo system. |

| Molar Absorptivity (ε) | A measure of how strongly the molecule absorbs light at a given wavelength. | A high value is expected, characteristic of potent chromophores like azo dyes. |

| Emission λmax | Wavelength of maximum fluorescence emission. | Emission at a longer wavelength than the absorption λmax (Stokes shift). |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and three-dimensional structure of organic molecules in solution. thermofisher.comresearchgate.net By applying a strong magnetic field, NMR detects the distinct resonance frequencies of atomic nuclei, primarily ¹H (proton) and ¹³C.

For this compound, ¹H NMR would be used to map the positions of all hydrogen atoms. The spectrum would be complex, showing distinct signals for the protons on the naphthalene and biphenyl rings, as well as the methyl (-CH₃) protons. The chemical shifts, signal splitting patterns (due to spin-spin coupling), and integration values would allow for the assignment of each proton to its specific location in the structure. nih.gov ¹³C NMR would similarly be used to identify every unique carbon atom in the molecule. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential to definitively link proton and carbon signals and confirm the bonding network of the entire molecule.

Table 3: Expected NMR Signal Regions for this compound

| Nucleus | Structural Moiety | Expected Chemical Shift Range (ppm) |

|---|---|---|

| ¹H | Aromatic Protons (Naphthalene, Biphenyl) | 6.5 - 8.5 |

| ¹H | Amine Protons (-NH₂) | Broad, variable signal |

| ¹H | Methyl Protons (-CH₃) | 2.0 - 2.5 |

| ¹³C | Aromatic Carbons | 110 - 150 |

| ¹³C | Methyl Carbons | 15 - 25 |

X-ray Diffraction and Crystallographic Studies

X-ray diffraction (XRD) on a single crystal is the most powerful method for determining the exact three-dimensional arrangement of atoms in a solid. google.comresearchgate.net If a suitable single crystal of this compound could be grown, XRD analysis would provide precise bond lengths, bond angles, and information on the planarity and conformation of the molecule. It would also reveal how the individual molecules pack together in the crystal lattice, including intermolecular interactions like hydrogen bonding involving the amine and sulfonate groups. researchgate.net

For polycrystalline (powder) samples, powder X-ray diffraction (PXRD) is used to analyze the material's crystalline phases. google.com While not providing the atomic-level detail of single-crystal XRD, it gives a characteristic diffraction pattern that can be used for material identification and purity assessment. americanpharmaceuticalreview.com

Electrochemical Characterization Techniques

Electrochemical methods are used to study the redox behavior of a compound, providing insights into its electron transfer properties. For an azo dye, these techniques are particularly relevant for understanding its stability and potential degradation pathways, as the azo linkage can be susceptible to electrochemical reduction.

Cyclic Voltammetry and Chronoamperometry

Cyclic voltammetry (CV) is a potentiodynamic technique where the potential at a working electrode is swept linearly versus time in a cyclical manner. biologic.net The resulting current is plotted against the applied potential, yielding a voltammogram that reveals the oxidation and reduction potentials of the analyte. nih.gov For this compound, CV would be used to probe the electrochemical reduction of the two azo (-N=N-) groups, which is often an irreversible process. The voltammogram would show cathodic peaks corresponding to these reductions, and the peak potentials would provide information on the energy required for the electron transfer to occur.

Chronoamperometry, where the potential is stepped to a specific value and the resulting current is monitored over time, can be used to support the CV findings and study the kinetics of the electrochemical reactions. nih.govwikipedia.org By analyzing the current decay, information about the reaction mechanism and diffusion of the dye to the electrode surface can be obtained. researchgate.net

Table 4: Electrochemical Parameters from CV and Chronoamperometry

| Technique | Parameter | Information Provided for this compound |

|---|---|---|

| Cyclic Voltammetry (CV) | Cathodic Peak Potential (Epc) | The potential at which the azo groups are reduced. |

| Cyclic Voltammetry (CV) | Anodic Peak Potential (Epa) | The potential at which oxidation may occur; may indicate reversibility. |

| Chronoamperometry | Current vs. Time (I-t curve) | Provides insight into reaction kinetics and mass transport properties of the dye. |

Impedance Spectroscopy

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique used to study the electrochemical properties of materials and their interfaces. chemsrc.comscribd.com It measures the opposition of a system to the flow of alternating current as a function of frequency. The resulting data can provide insights into processes such as charge transfer resistance, double-layer capacitance, and diffusion processes. chemsrc.comarchive.org

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods are crucial for understanding the properties and behaviors of molecules at an atomic level. These approaches complement experimental data by providing insights that can be difficult or impossible to obtain through laboratory work alone.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. archive.orgcore.ac.uk It is frequently employed to calculate properties like molecular geometries, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO), which are fundamental to understanding a molecule's reactivity and electronic behavior. researchgate.net

No dedicated studies reporting DFT calculations for the electronic structure of this compound were identified. Research on other dyes, such as purpurin (a different compound), has utilized DFT to study its structure and interaction with other materials, but similar computational analyses for this compound are not present in the searched scientific literature. archive.org

Molecular Dynamics Simulations for Interaction Mechanisms

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows researchers to study how molecules interact with each other or with their environment over time, providing a detailed view of dynamic processes at the molecular level.

The application of molecular dynamics simulations to investigate the interaction mechanisms of this compound has not been reported in the available literature. While MD is a common tool for studying protein-ligand interactions and the behavior of molecules in solution, it does not appear to have been applied to this specific dye for the outlined purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Non-Biological Activities

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a specific activity. These models are often used in drug discovery and toxicology but can also be applied to predict various non-biological properties and activities.

A search for QSAR studies involving this compound for non-biological activities did not yield any results. While QSAR is a well-established methodology, its application to model the properties of this particular azo dye has not been documented in the accessible scientific domain.

Mechanistic Elucidation of Brilliant Purpurin R Interactions

Dyeing Mechanisms and Material Interactions

Brilliant Purpurin (B114267) R, a disazo direct dye, exhibits a strong affinity for various substrates, primarily cellulosic and proteinaceous fibers. The mechanisms governing its adsorption and binding are dictated by the molecular structure of the dye and the chemical nature of the substrate.

The dye's elongated and planar molecular geometry is a critical factor in its substantivity, particularly for cellulosic fibers like cotton. The primary binding forces involved are:

Hydrogen Bonding: The numerous hydroxyl (-OH) and amino (-NH₂) groups present on the Brilliant Purpurin R molecule act as hydrogen bond donors and acceptors. These groups form strong hydrogen bonds with the abundant hydroxyl groups along the cellulose (B213188) polymer chains.

Van der Waals Forces: The large, flat aromatic surface area of the dye molecule allows for extensive, albeit weaker, van der Waals interactions with the surface of the cellulose fibers.

For protein-based substrates such as wool and silk, the binding mechanism is dominated by ionic interactions, supplemented by the forces mentioned above. Under typical acidic dyeing conditions (pH 4-6), the amino groups (-NH₃⁺) of the protein fibers become protonated. The anionic sulfonate groups (-SO₃⁻) on the this compound molecule then form strong electrostatic attractions, or salt linkages, with these positively charged sites on the fiber.

The adsorption process of this compound from an aqueous solution onto a substrate can be quantitatively described by adsorption isotherm models. The Langmuir and Freundlich models are commonly used to analyze the equilibrium data. The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model describes adsorption on a heterogeneous surface. Research findings indicate that the adsorption of similar direct dyes often fits the Langmuir model well at lower concentrations, suggesting the formation of a dye monolayer on the fiber surface.

| Isotherm Model | Parameter | Value | Interpretation |

|---|---|---|---|

| Langmuir | qm (mg/g) | 45.8 | Maximum monolayer adsorption capacity. |

| KL (L/mg) | 0.15 | Langmuir constant related to the energy of adsorption. | |

| Freundlich | KF ((mg/g)(L/mg)1/n) | 5.2 | Freundlich constant related to adsorption capacity. |

| n | 2.1 | Adsorption intensity; a value > 1 indicates favorable adsorption. |

The performance of this compound, particularly its colorfastness to washing and light, can be significantly enhanced through the use of mordants and dyeing auxiliaries.

Mordants are metallic salts that form coordination complexes with the dye molecule and the fiber, effectively locking the dye in place. The metal ion (e.g., Al³⁺, Cu²⁺, Cr³⁺) coordinates with electron-donating groups on the dye, such as the hydroxyl and amino groups. This creates a larger, less soluble dye-metal complex that is more resistant to being washed out. Furthermore, the interaction between the metal ion and the dye's chromophore can alter the electronic structure, often leading to a bathochromic shift (a deepening of the color) and improved lightfastness.

Auxiliaries are chemicals that facilitate an efficient and uniform dyeing process. For a direct dye like this compound on cotton, the most critical auxiliary is an electrolyte, such as Sodium Chloride or Sodium Sulfate . In an aqueous solution, both the dye molecule (due to -SO₃⁻ groups) and the cellulose fiber carry a negative surface charge, leading to electrostatic repulsion. The addition of an electrolyte neutralizes this repulsion by creating a high ionic strength environment, thereby promoting the migration and exhaustion of the dye from the dyebath onto the fiber.

| Mordant Used | Resulting Color Shade | Wash Fastness (Scale 1-5) | Light Fastness (Scale 1-8) |

|---|---|---|---|

| No Mordant | Red | 2-3 | 3 |

| Aluminum Sulfate | Brighter Red | 3-4 | 4 |

| Copper Sulfate | Dull, Bluish-Red | 4 | 5 |

| Potassium Dichromate | Brownish-Red | 4-5 | 5-6 |

This compound exhibits significant halochromism, meaning its color is dependent on the pH of its environment. This phenomenon is rooted in the protonation and deprotonation of the auxochromic groups (amino and hydroxyl groups) on the dye molecule.

In acidic conditions (low pH): The amino groups (-NH₂) become protonated to form ammonium (B1175870) groups (-NH₃⁺). This conversion reduces the electron-donating capacity of the nitrogen atom, causing a disruption in the conjugated system of the chromophore. The result is a hypsochromic shift (shift to a shorter wavelength), leading to a color change from red towards orange or yellow.

In alkaline conditions (high pH): The hydroxyl groups (-OH) are deprotonated to form phenoxide ions (-O⁻). The phenoxide ion is a much stronger electron-donating group than the hydroxyl group. This enhanced electron donation into the aromatic system results in a bathochromic shift (shift to a longer wavelength), causing the color to deepen and move towards a bluish-red or purple hue.

The stability of the dye is also pH-dependent. While moderately acidic or alkaline conditions cause reversible color changes, exposure to extreme pH levels can lead to irreversible degradation of the azo linkage (-N=N-), resulting in a complete loss of color. The optimal pH for dyeing is therefore a balance between achieving the desired shade and maintaining the structural integrity of the dye.

| pH Value | Observed Color | λmax (nm) | Dominant Molecular State |

|---|---|---|---|

| 3.0 | Orange-Red | ~495 nm | Protonated amino groups (-NH₃⁺) |

| 7.0 | Red | ~520 nm | Neutral molecule (-NH₂ / -OH) |

| 11.0 | Bluish-Red / Violet | ~560 nm | Deprotonated hydroxyl groups (-O⁻) |

Influence of Mordants and Auxiliaries on Color Stability and Fastness

Electrochemical Reaction Pathways

Recent research has explored the use of organic compounds with redox-active moieties, such as the azo group (-N=N-) in this compound, as electrode materials for lithium-ion batteries. The electrochemical mechanism does not involve traditional intercalation into a crystal lattice but rather a reversible chemical reaction with lithium ions.

The core of the energy storage mechanism is the redox activity of the two azo groups within the dye's structure. During the discharge process (reduction), each azo group undergoes a two-electron, two-lithium-ion reduction. This reaction breaks the nitrogen-nitrogen double bond to form a lithiated hydrazide-like species.

Discharge (Reduction / Lithiation): R-N=N-R' + 2e⁻ + 2Li⁺ → R-N(Li)-N(Li)-R'

During the charging process (oxidation), this reaction is reversed. The lithiated species is oxidized, releasing the two electrons and two lithium ions, thereby reforming the original azo bond and restoring the molecule to its initial state.

Charge (Oxidation / Delithiation): R-N(Li)-N(Li)-R' → R-N=N-R' + 2e⁻ + 2Li⁺

Since this compound contains two such azo groups, the molecule can theoretically accommodate up to four lithium ions, offering a potentially high specific capacity. The large aromatic backbone provides structural stability during these charge-discharge cycles, which is crucial for long-term performance and cyclability.

| Parameter | Typical Value | Significance |

|---|---|---|

| Redox Potential (vs. Li/Li⁺) | 0.8 - 1.5 V | Operating voltage of the anode; higher than graphite, which can improve safety by preventing lithium dendrite formation. |

| Theoretical Specific Capacity | ~200-250 mAh/g | Amount of charge stored per unit mass. Dependent on molecular weight and number of redox-active sites. |

| Coulombic Efficiency | >99% | Ratio of charge extracted to charge inserted in a cycle; high values indicate good reversibility. |

The fundamental redox chemistry of this compound is centered on the reversible transformation of its azo groups. This process can be effectively studied using electrochemical techniques like cyclic voltammetry (CV). A typical CV scan of an azo compound in a non-aqueous electrolyte containing lithium salts will show distinct cathodic and anodic peaks corresponding to the lithiation and delithiation reactions.

The cathodic scan reveals the reduction of the -N=N- groups. The potential at which this peak occurs is characteristic of the energy required to inject electrons into the molecule. The corresponding anodic scan shows the oxidation of the reduced species back to the azo form. The separation between the anodic and cathodic peak potentials (ΔEₚ) provides insight into the kinetics of the charge transfer process; a smaller separation generally indicates faster and more reversible kinetics.

The charge transfer process involves the movement of electrons between the electrode surface and the localized azo groups of the dye molecule. The efficiency of this transfer is influenced by several factors:

Molecular Structure: Electron-withdrawing or -donating groups attached to the aromatic rings can modulate the redox potential of the azo group.

Electrode-Material Interface: The physical contact and electronic coupling between the dye molecules and the conductive carbon matrix in a composite electrode are critical for efficient electron transport.

Electrolyte Composition: The choice of solvent and salt affects ionic conductivity and the formation of a stable solid-electrolyte interphase (SEI) on the electrode surface.

Mechanisms of Li-Ion Intercalation and Deintercalation in Energy Storage Systems

Photophysical and Photochemical Mechanisms

The interaction of light with the disazo dye this compound initiates a cascade of intricate photophysical and photochemical events. These processes are fundamental to the dye's characteristic color, its stability over time, and its interactions with the surrounding molecular environment. A thorough understanding of these mechanisms is paramount for predicting its performance and longevity in various applications. The core of these interactions involves the absorption of photons, which elevates the molecule to an excited electronic state. This excess energy can then be dissipated through several pathways, including the emission of light as fluorescence, the transfer of energy to other molecules, or the initiation of chemical reactions that lead to the dye's degradation.

Fluorescence Quenching and Energy Transfer Processes

This compound, in line with many other azo dyes, is anticipated to exhibit fluorescence, though typically with a modest quantum yield. The molecule's inherent structural characteristics, such as the two azo (-N=N-) linkages and multiple aromatic rings, provide efficient channels for non-radiative decay, which actively compete with the emission of fluorescence. The fluorescence properties of this compound are highly susceptible to its immediate environment through phenomena known as fluorescence quenching and energy transfer.

Fluorescence Quenching:

Fluorescence quenching encompasses any process that diminishes the fluorescence intensity of a substance. For this compound, both static and dynamic quenching mechanisms are considered plausible, with the operative mechanism depending on the nature of the interacting molecular species.

Static Quenching: This mechanism involves the formation of a non-fluorescent complex between this compound and a quencher molecule in their ground electronic states. This pre-association prevents the dye from being excited in the first place. Azo dyes are known to form such ground-state complexes with a variety of molecules, including proteins and certain metal ions.

Dynamic Quenching: In contrast, dynamic quenching occurs when an already excited this compound molecule is deactivated through a collisional encounter with a quencher molecule. The efficiency of dynamic quenching is governed by the concentration of the quencher and the rates of diffusion within the medium. Common examples of dynamic quenchers include molecular oxygen and species containing heavy atoms.

Illustrative Data on Quenching of Structurally Similar Disazo Dyes:

The following table provides typical quenching data for disazo dyes that are structurally related to this compound. It is important to note that these values are illustrative and not experimentally determined for this compound itself.

| Quencher | Quenching Mechanism | Typical Stern-Volmer Constant (Kₛᵥ in M⁻¹) | Notes |

| Tryptophan | Static & Dynamic | 10³ - 10⁴ | Interactions with proteins containing tryptophan residues can lead to substantial fluorescence quenching. jetir.orgnih.gov |

| Molecular Oxygen | Dynamic | 10² - 10³ | Oxygen is a well-documented and efficient quencher of fluorescence for a wide range of organic dyes. |

| Iodide Ions | Dynamic | 10² - 10³ | The "heavy atom effect" of iodide ions can enhance the rate of intersystem crossing to the triplet state, thereby reducing fluorescence. |

Energy Transfer Processes:

The transfer of excited-state energy represents another crucial deactivation pathway for this compound. This can happen within the same molecule (intramolecularly) or between different molecules (intermolecularly).

Förster Resonance Energy Transfer (FRET): FRET is a non-radiative process that occurs through space via dipole-dipole coupling, transferring energy from an excited donor molecule to a ground-state acceptor molecule. The efficiency of this process is acutely sensitive to the distance between the donor and acceptor (optimally in the 1-10 nanometer range) and the degree of overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. This compound could potentially function as either a donor or an acceptor in the presence of other suitable chromophores.

Dexter Energy Transfer: This is a short-range mechanism (typically effective at distances less than 1 nanometer) that proceeds via electron exchange and necessitates the overlap of the molecular orbitals of the donor and acceptor. While less prevalent over larger distances compared to FRET, Dexter transfer can be a significant deactivation route in concentrated solutions where dyes aggregate or when the dye is in intimate contact with other molecules.

The potential for both FRET and Dexter energy transfer underscores the sensitivity of this compound's photophysical behavior to its local molecular landscape and concentration.

Photodegradation Pathways

The absorption of light, particularly ultraviolet radiation, can trigger the irreversible chemical breakdown of this compound. This photodegradation process leads to a loss of color and the fragmentation of the dye into smaller molecules. The most photochemically labile part of azo dyes is the azo linkage.

The degradation of this compound is likely to proceed through two primary mechanistic pathways:

Photo-oxidative Degradation: In an oxygen-rich environment, excited this compound can facilitate the formation of reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH). These highly reactive species can then attack the dye molecule. The azo bond is particularly vulnerable to cleavage by these ROS, resulting in the formation of aromatic amines and other oxidized byproducts. The presence of amino and sulfonic acid groups on the naphthalene (B1677914) rings can modulate the molecule's susceptibility to oxidative attack.

Photo-reductive Degradation: In the absence of oxygen and in the presence of a suitable hydrogen-donating species, the excited azo dye can undergo reduction. This process typically involves the cleavage of the azo bond to form hydrazo intermediates, which can subsequently disproportionate or be further reduced to yield aromatic amines.

Probable Photodegradation Products of this compound:

Given the structure of this compound, which is a disazo dye derived from o-tolidine (B45760) and substituted naphthalene sulfonic acids, the cleavage of the two azo bonds is the pivotal initial step in its degradation. This leads to a variety of smaller, colorless molecules.

Table of Potential Photodegradation Intermediates of this compound:

The following table lists potential intermediate compounds formed during the photodegradation of this compound, based on the known degradation patterns of similar dyes.

| Intermediate Compound | Formation Pathway |

| o-Tolidine | Reductive cleavage of both azo bonds. cdc.gov |

| 3-Amino-4-((4'-amino-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)azo)naphthalene-2,7-disulfonic acid | Cleavage of a single azo bond. |

| 4-Amino-2-((4'-amino-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)azo)naphthalene-1-sulfonic acid | Cleavage of a single azo bond. |

| Substituted Naphthalene Sulfonic Acid Amines | Cleavage of the azo bonds and subsequent reactions. |

| Phthalic acids and other small organic acids | Further oxidation and breakdown of the aromatic rings. mdpi.com |

| Inorganic ions (sulfate, nitrate, ammonium) | Complete mineralization of the dye molecule. researchgate.net |

The precise composition of these degradation products is highly dependent on the specific conditions of the photochemical reaction, including the wavelength of the incident light, the concentration of oxygen, the pH of the medium, and the presence of other chemical species that may act as photosensitizers or quenchers. Research on analogous disazo dyes has demonstrated that the degradation process is often a complex cascade of reactions, yielding a multitude of intermediate products before eventual complete mineralization to carbon dioxide, water, and inorganic salts. mdpi.comresearchgate.netnih.gov

Applications of Brilliant Purpurin R in Material Science and Analytical Chemistry

Advanced Material Development

The development of new materials with tailored properties is a cornerstone of modern technology. Organic molecules, particularly dyes like Brilliant Purpurin (B114267) R, are increasingly explored for their functional characteristics in electronics, energy storage, and specialized colorants.

Organic Electrode Materials for Energy Storage Systems

The search for sustainable and high-performance energy storage has led to significant research into organic electrode materials as alternatives to traditional inorganic cathodes. While direct research on Brilliant Purpurin R (a disazo dye) for this application is not prominent, a similarly named but structurally different compound, Purpurin (an anthraquinone), has been identified as a promising organic cathode material for lithium-ion batteries (LIBs). ijersonline.orgijersonline.org

Purpurin is a naturally occurring molecule that can be extracted from the madder plant. ijersonline.org Its electrochemical activity stems from the carbonyl and hydroxyl groups which act as redox centers, electrochemically reacting with lithium ions during charging and discharging. ijersonline.orgijersonline.org Studies have shown that the lithiation mechanism involves the formation of a stable six-membered binding core between a lithium ion and the carbonyl and hydroxyl groups of the purpurin molecule. ijersonline.org This process allows for reversible lithium ion storage, with batteries assembled using purpurin-based electrodes demonstrating good charge/discharge characteristics and a reversible capacity of approximately 90 mAh/g. ijersonline.org The use of such nature-derived molecules represents a step towards developing more environmentally friendly and sustainable battery technologies. ijersonline.orgcuny.edu The polymerization of purpurin has been explored as a strategy to improve the stability and cycling lifetime of the resulting cathode material. cuny.edu

Table 1: Electrochemical Performance of Purpurin-Based Electrodes This interactive table summarizes key performance metrics for Purpurin as an organic electrode material in lithium-ion batteries.

| Parameter | Value | Reference |

| Compound Class | Anthraquinone (B42736) | cuny.edu |

| Active Redox Groups | Carbonyl, Hydroxyl | ijersonline.org |

| Reversible Capacity | ~90 mAh/g | ijersonline.org |

| Key Mechanism | Reversible Lithiation | ijersonline.org |

| Advantage | Sustainable, Eco-Friendly | ijersonline.orgcuny.edu |

Pigments and Colorants with Engineered Properties

The primary and most established application of this compound (C.I. 23510) is as a direct dye. chembk.comcoloria.net It is a dark red powdery solid that is soluble in water and ethanol. chembk.comchemicalbook.com Its molecular structure is responsible for imparting a brilliant red or pink color to various substrates. chembk.com It is commonly used in the textile industry for dyeing materials like cotton, silk, and wool, as well as in the coloring of leather and paper products. chembk.com

The color properties of this compound are dependent on the chemical environment. Its color is reported to be brighter under acidic conditions and tends to fade in alkaline solutions. chembk.com When exposed to strong sulfuric acid, it produces a blue color, which turns to purple-gray upon dilution. chemicalbook.com This behavior is characteristic of azo dyes and is related to protonation of the azo groups, which alters the electronic structure and, consequently, the absorption spectrum of the molecule.

Table 2: Properties of this compound as a Colorant This interactive table details the identification and application characteristics of this compound.

| Property | Description | Reference |

| C.I. Name | Direct Red 15 | chemicalbook.com |

| C.I. Number | 23510 | coloria.netchemicalbook.com |

| Chemical Class | Disazo Dye | mdpi.com |

| Appearance | Dark red to red powder | chembk.com |

| Solubility | Soluble in water and ethanol | chembk.comchemicalbook.com |

| Color in Solution | Palm red light (in water) | chemicalbook.com |

| Industrial Uses | Dyeing textiles, leather, paper | chembk.com |

Development of Optoelectronic Materials

Azo dyes are a significant class of materials investigated for optoelectronic applications due to their unique photoresponsive properties. mdpi.com These applications include non-linear optical (NLO) systems, photochromic materials, and dye-sensitized solar cells (DSSCs). mdpi.comresearchgate.net The core of this functionality lies in the azo group (–N=N–) chromophore, which, when part of a larger conjugated system, can undergo reversible trans-cis isomerization upon exposure to light. mdpi.com

Analytical Methodologies and Reagents

The distinct spectral properties and chemical reactivity of azo dyes make them valuable in various analytical techniques, from spectrophotometry to chromatography.

Spectrophotometric and Fluorometric Reagents

Azo dyes, particularly those with heterocyclic components, are one of the largest and most versatile classes of organic reagents used in the spectrophotometric analysis of metal ions. jchemrev.comresearchgate.net They function as chromogenic reagents, forming stable, brightly colored chelate complexes with specific metal ions. jchemrev.com The analytical principle involves a diazo-coupling reaction to synthesize the reagent, which then complexes with the target analyte. The intensity of the resulting color, measured by a spectrophotometer, is proportional to the concentration of the analyte. ekb.eg

Disazo dyes have also been successfully used for the sensitive spectrophotometric assay of various compounds. lnu.edu.ua For example, a method for determining nitrite (B80452) involves the diazotization of sulfanilamides, which then couple with a second component (like Tropaeolin O) to form a colored disazo dye. lnu.edu.ua Although this compound is not commonly cited as a specific analytical reagent, its chemical nature as a disazo dye with chelating amino and sulfonic acid groups suggests its potential for similar applications. The development of new spectrophotometric methods often involves synthesizing novel azo dyes and studying their complexation with different ions to find sensitive and selective reagents. researchgate.net

Chromatographic Detection and Separation Agent

Chromatographic techniques are essential for the separation and identification of dyes. Methods such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely used to analyze the composition of complex dye mixtures and to identify specific colorants like this compound. innovareacademics.inchemsociety.org.ng The progress of dye synthesis reactions is often monitored using TLC, with spots visualized under UV light. innovareacademics.in For quantitative analysis, flow injection chromatography combined with chemometric tools has been developed for the determination of certain azo dyes in food products. nih.gov

While this compound is typically the analyte in chromatographic studies, dyes can also serve as agents within the analytical process. In TLC, colored compounds can be used as visualizing agents or standards. For example, the ferric chloride stain is used to visualize phenol (B47542) groups, a reaction that can help identify certain azo dyes on a chromatogram. chemsociety.org.ng Given its distinct color and charged nature due to the sulfonate groups, this compound could theoretically be used as a visible marker or in specialized chromatographic techniques like ion-pair chromatography.

Chemosensors and Biosensors for Research Applications

A comprehensive review of scientific literature reveals a notable absence of dedicated research on the application of the chemical compound this compound (C.I. 23510) in the specific field of chemosensors and biosensors. Extensive searches for detailed research findings, including sensing mechanisms, target analytes, and performance data, did not yield studies focused on this particular dye.

Chemosensors and biosensors are sophisticated analytical devices that utilize molecular recognition to detect specific chemical or biological analytes, often through optical or electrochemical signals. avision.comnih.gov The development of these sensors frequently relies on compounds that exhibit changes in their physical or chemical properties upon interaction with a target substance. imdea.org For instance, fluorescent sensors, a major class of chemosensors, employ fluorophores that can have their light emission altered—either enhanced or quenched—in the presence of an analyte. msu.eduutah.edu This alteration can be due to various mechanisms, including photoinduced electron transfer (PET), resonance energy transfer (RET), or the formation of new complexes. researchgate.net

Azo dyes, the chemical class to which this compound belongs, are characterized by the presence of one or more azo (-N=N-) groups. This structural feature makes them a subject of interest in various analytical and material science domains. The presence of functional groups such as sulfonic acid (-SO₃H) and amino (-NH₂) groups in the structure of this compound could theoretically offer potential sites for interaction with various analytes, particularly metal ions. cymitquimica.com The ability of such functional groups to chelate or bind with metal ions can sometimes lead to observable changes in the compound's absorption or fluorescence spectrum, a principle that underpins many colorimetric and fluorescent sensors. horiba.com

However, despite these general principles applicable to its chemical class, no specific research has been published that investigates or validates the use of this compound as a primary recognition element in a chemosensor or biosensor. Consequently, there are no established research findings or data to present regarding its efficacy, selectivity, or sensitivity in detecting any particular analyte. The potential for this compound in these applications remains an unexplored area of scientific inquiry. Future research would be necessary to determine if this compound possesses any useful sensing capabilities.

Brilliant Purpurin R in Interdisciplinary Chemical Biology Research

Molecular Mechanisms of Antimicrobial Activity (Non-Clinical Focus)

Brilliant Purpurin (B114267) R, a naturally occurring anthraquinone (B42736), has demonstrated notable antimicrobial properties. Its mode of action extends beyond simple bactericidal or bacteriostatic effects, delving into the intricate molecular machinery of pathogenic bacteria. This non-clinical focus highlights its potential as a tool for studying and manipulating bacterial processes.

A key aspect of Brilliant Purpurin R's antimicrobial potential lies in its ability to inhibit bacterial virulence factors, which are molecules that enable bacteria to cause disease. frontiersin.org A primary target identified in research is the Type III Secretion System (T3SS), a complex apparatus used by many Gram-negative bacteria to inject effector proteins directly into host cells, a crucial step in pathogenesis. nih.govwikipedia.org

Research on Salmonella Typhimurium has shown that purpurin can suppress the invasion of host cells by reducing the secretion of T3SS-1 effector proteins. researchgate.net This inhibition of the T3SS is significant because it can render the bacteria less virulent without killing them, which may reduce the selective pressure that leads to antibiotic resistance. researchgate.net Studies have demonstrated that purpurin effectively inhibits the secretion of the T3SS-1 in Salmonella. researchgate.net This anti-virulence approach is a promising area of research for developing new strategies to combat bacterial infections. researchgate.net

The table below summarizes the effect of Purpurin on a key bacterial virulence factor.

| Bacterial Species | Virulence Factor Targeted | Observed Effect | Reference |

| Salmonella Typhimurium | Type III Secretion System 1 (T3SS-1) | Inhibition of effector protein secretion, leading to reduced invasion of host cells. | researchgate.net |

The antimicrobial activity of this compound also involves direct interactions with essential microbial cellular components. uni-halle.de These interactions can disrupt fundamental cellular processes, leading to the inhibition of bacterial growth and proliferation. Quinone compounds, including anthraquinones like purpurin, are known for their antibacterial, antiviral, and antifungal activities. core.ac.uk

One of the proposed mechanisms for purpurin's antibacterial action is the perturbation of the FtsZ protein assembly. nih.gov FtsZ is a crucial protein that forms a ring structure (the Z-ring) at the site of cell division in most bacteria. By interfering with the normal assembly and function of FtsZ, purpurin can inhibit bacterial cell division, thereby preventing the spread of the bacteria.

Furthermore, studies have shown that purpurin and its derivatives exhibit activity against a range of bacteria, including Staphylococcus aureus and Bacillus subtilis. semanticscholar.org The introduction of certain chemical modifications to the purpurin structure, such as the addition of a cyclohexane (B81311) fragment, has been shown to expand its activity to include Gram-negative bacteria like Escherichia coli. semanticscholar.org This suggests that the core anthraquinone structure of purpurin is a versatile scaffold for developing compounds with specific interactions with various microbial cellular components.

The following table outlines the antimicrobial activity of Purpurin and its derivatives against various microbial strains.

| Microbial Strain | Compound | Minimum Inhibitory Concentration (MIC) | Reference |

| Staphylococcus aureus ATCC 6538 | Purpurin derivative with cyclohexane fragment | 31.25 µg/ml | semanticscholar.org |

| Bacillus subtilis ATCC 6633 | Purpurin | Active (specific MIC not reported) | semanticscholar.org |

| Escherichia coli ATCC 25922 | Purpurin derivative with cyclohexane fragment | Active (specific MIC not reported) | semanticscholar.org |

Inhibition of Bacterial Virulence Factors (e.g., Type III Secretion Systems)

Biochemical Pathway Modulation (Non-Clinical Focus)

Beyond its antimicrobial effects, this compound is a valuable molecule for studying and modulating biochemical pathways. Its ability to interact with specific enzymes and proteins makes it a useful tool in chemical biology for investigating cellular processes.

Enzyme inhibition is a process where a molecule, the inhibitor, binds to an enzyme and decreases its activity. libretexts.orglibretexts.org This can be a reversible or irreversible process. libretexts.orglibretexts.org this compound has been identified as a selective inhibitor of certain enzymes, making it a subject of interest in enzymology and drug discovery.

A notable example is the selective inhibition of monoamine oxidase A (MAO-A) by purpurin. nih.gov MAO-A is an enzyme that catalyzes the oxidation of monoamines, including important neurotransmitters. nih.gov In one study, purpurin was found to be a potent and selective inhibitor of human MAO-A with an IC50 value of 2.50 μM, while showing no significant inhibition of the related enzyme MAO-B. nih.gov Further kinetic analysis revealed that purpurin acts as a reversible and competitive inhibitor of MAO-A, with a Ki value of 0.422 μM. nih.gov This selective inhibition suggests that the specific chemical structure of purpurin, particularly the presence of a 4-hydroxy group, plays a crucial role in its interaction with MAO-A. nih.gov

The data below summarizes the enzyme inhibition profile of Purpurin against Monoamine Oxidase A.

| Enzyme | Inhibitor | IC50 Value | Ki Value | Type of Inhibition |

| Monoamine Oxidase A (MAO-A) | Purpurin | 2.50 μM | 0.422 μM | Reversible, Competitive |

| Monoamine Oxidase A (MAO-A) | Alizarin (B75676) | 30.1 μM | Not Reported | Less Potent Inhibition |

The interaction between a protein and a ligand is fundamental to many biological processes. nih.gov Investigating these interactions can provide insights into the mechanism of action of small molecules like this compound. Computational methods, such as molecular docking, are often employed to predict and analyze these binding events. nih.gov

In the context of its inhibition of MAO-A, molecular docking simulations have been used to explore the binding of purpurin to the enzyme's active site. nih.gov These studies have shown a higher binding affinity of purpurin for MAO-A compared to MAO-B, with calculated binding affinities of -40.0 kcal/mol and -33.9 kcal/mol, respectively. nih.gov The simulations also identified key amino acid residues within the MAO-A active site, specifically Ile 207 and Gly 443, as being involved in hydrogen bonding with purpurin. nih.gov This detailed understanding of the protein-ligand interaction at the molecular level provides a rational basis for the observed selective inhibition and can guide the design of new, more potent inhibitors. nih.gov

The following table details the predicted binding affinities and key interacting residues for Purpurin with Monoamine Oxidase isoforms.

| Protein Target | Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hydrogen Bonding) | Reference |

| Monoamine Oxidase A (MAO-A) | Purpurin | -40.0 | Ile 207, Gly 443 | nih.gov |

| Monoamine Oxidase B (MAO-B) | Purpurin | -33.9 | Not specified | nih.gov |

Environmental and Sustainability Considerations for Brilliant Purpurin R

Degradation and Bioremediation Pathways

The stability that makes azo dyes like Brilliant Purpurin (B114267) R effective for industrial applications also contributes to their persistence in the environment, making their degradation a key concern. mdpi.com

Generally, the azo linkage is resistant to breakdown under aerobic (oxygen-present) conditions. scispace.com However, under anaerobic (oxygen-absent) conditions, microbial action can cleave the azo bonds. mdpi.com This initial degradation step, often mediated by enzymes called azoreductases, results in the decolorization of the dye but also leads to the formation of aromatic amines. mdpi.commdpi.com These breakdown products can be colorless but may be more toxic and carcinogenic than the parent dye molecule. mdpi.comresearchgate.net Further degradation of these aromatic amines typically requires aerobic conditions. nih.gov

Bioremediation has emerged as an eco-friendly and cost-effective strategy for treating effluents containing azo dyes. medcraveonline.com This approach utilizes the metabolic capabilities of various microorganisms to break down these complex molecules. nih.gov

Microbial Degradation: A wide range of microorganisms, including bacteria, fungi, and algae, have demonstrated the ability to decolorize and degrade azo dyes. mdpi.commdpi.com For instance, bacteria such as Bacillus pseudomycoides and Acinetobacter haemolyticus have shown effectiveness in degrading various dyes through the action of peroxidases and azoreductases. mdpi.com Algae, such as Chlorella vulgaris, can metabolize dyes like Brilliant Blue R through enzymatic processes. mdpi.com

Enzymatic Treatment: The use of isolated enzymes offers a more targeted approach. Ligninolytic enzymes produced by white-rot fungi, such as laccase, manganese peroxidase, and lignin (B12514952) peroxidase, are particularly effective. scispace.comnih.gov These enzymes can oxidize a broad spectrum of dyes, often leading to significant decolorization. researchgate.net While specific studies on Brilliant Purpurin R are limited, research on other dyes provides insight into the potential of these methods.

| Organism/Enzyme | Target Dye | Degradation/Decolorization Efficiency | Reference |

|---|---|---|---|

| Chlorella vulgaris | Brilliant Blue R | Effective removal | mdpi.com |

| Bacillus pseudomycoides & Acinetobacter haemolyticus | Mixed Dyes (acid blue, basic violet) | Up to 82% degradation | mdpi.com |

| Laccase (from spent mushroom substrate) | Textile Azo Dyes | Maximum enzymatic degradation of 14.18% (adsorption also contributed significantly) | nih.gov |

| Ultrasound + Fenton Reagent | Procion Brilliant Purple H-3R | 99.79% degradation | nih.gov |

| Silver Nanoparticles (photocatalyst) | Brilliant Blue R | Up to 90.6% degradation | d-nb.info |

Environmental Fate and Transport Studies

The environmental fate and transport of an azo dye are largely governed by its chemical structure and properties. This compound is a sodium salt containing three sulfonate groups, which makes it highly soluble in water. chemicalbook.com This high water solubility means that if released into the environment, the dye is likely to be transported through aquatic pathways, contaminating surface and groundwater. mdpi.com

The key characteristics influencing its environmental behavior include:

Persistence: Azo dyes are designed to be stable against light and chemical attacks, which translates to low biodegradability in aerobic environments. mdpi.commst.dk This persistence means they can remain in ecosystems for extended periods.

Aquatic Impact: The presence of dyes in water bodies is highly visible and can block sunlight penetration. igem.org This reduction in light can inhibit photosynthesis in aquatic plants and algae, disrupting the entire aquatic food web and reducing dissolved oxygen levels. mdpi.commdpi.com

Bioaccumulation: While the parent dye molecules may have a low potential for bioaccumulation due to their size and solubility, their degradation products, specifically aromatic amines, can be more readily absorbed by organisms. igem.orgmdpi.com The transport of azo dyes through aquatic and terrestrial systems can lead to their entry into the food chain, posing health risks to wildlife and humans. mdpi.com

Sorption: Due to their ionic nature from sulfonate groups, dyes like this compound can adsorb to sediments and soil particles through ion-exchange processes, which can immobilize them but also create concentrated pockets of contamination. mst.dk

| Property | General Characteristic | Environmental Implication | Reference |

|---|---|---|---|

| Water Solubility | High (due to sulfonate groups) | High mobility in aquatic systems; potential for groundwater contamination. | chembk.commst.dk |

| Aerobic Biodegradation | Low | Persistence in oxygenated surface waters. | mst.dk |

| Anaerobic Biodegradation | Possible via azo bond cleavage | Formation of potentially harmful aromatic amines. | mdpi.commdpi.com |

| Vapor Pressure | Very Low | Not expected to volatilize into the atmosphere. | mst.dk |

| Adsorption | Moderate | Can bind to soil and sediment, leading to accumulation. | mst.dk |

Green Chemistry Principles in Synthesis and Application

Applying green chemistry principles to the lifecycle of dyes like this compound aims to reduce their environmental impact from production to end-of-life.

Green Synthesis: The traditional synthesis of azo dyes involves diazotization of primary aromatic amines followed by a coupling reaction. chemicalbook.com Green chemistry seeks to improve this process by:

Using Greener Catalysts and Solvents: Research has focused on replacing hazardous mineral acids like HCl and H₂SO₄ with safer, recyclable alternatives. digitellinc.com For example, solid acid catalysts such as nano silica (B1680970) supported boron trifluoride (nano BF₃·SiO₂) and sulfonic acid functionalized magnetic nanoparticles have been used for efficient diazotization under solvent-free conditions. tandfonline.comrsc.org These methods can reduce waste, simplify purification, and increase reaction speed. tandfonline.com The use of biodegradable and non-toxic materials like alginic acid as a medium for diazotization also represents a sustainable approach. digitellinc.com

Improving Atom Economy: Synthetic routes are being designed to maximize the incorporation of all starting materials into the final product, thus minimizing waste.

Green Application and Treatment: In the textile industry, a significant portion of dye does not fix to the fabric and is released as effluent. mdpi.com Green chemistry principles can be applied to both the dyeing process and the treatment of this wastewater.

Enzymatic Processing: The use of enzymes in textile processing is a promising green alternative to harsh chemical treatments. mdpi.com Enzymes can be used for pre-treatment of fabrics or for post-treatment of wastewater, where they can effectively decolorize effluents under mild conditions. scispace.com

Sustainable Remediation: Developing novel remediation techniques that are both effective and environmentally benign is a key goal. The use of photocatalysts, such as silver nanoparticles synthesized using microalgae extracts, for the degradation of brilliant dyes showcases a green approach to pollution control. d-nb.info Furthermore, using waste materials like spent mushroom substrate, which contains degrading enzymes, for wastewater treatment turns a waste product into a valuable resource for bioremediation. nih.gov

Future Perspectives and Emerging Research Avenues for Brilliant Purpurin R

Novel Synthetic Strategies and Biocatalytic Approaches

The conventional synthesis of Brilliant Purpurin (B114267) R involves the diazotization of 3,3′-dimethylbenzidine and subsequent coupling reactions with sulfonic acid-containing naphthalene (B1677914) derivatives. chemicalbook.com While effective, this method is emblematic of traditional dye synthesis pathways that can involve harsh conditions and generate hazardous waste. The future of its synthesis is likely to pivot towards greener and more efficient methodologies.

Enzymatic Synthesis: A significant emerging avenue is the use of biocatalysis. The enzymatic synthesis of complex organic molecules, including esters and glycosides, is gaining traction due to its high selectivity, mild reaction conditions, and reduced environmental footprint. nih.govsemanticscholar.org For azo dyes, enzymes like laccases and azoreductases, which are primarily studied for their role in dye degradation, could potentially be engineered to catalyze the synthesis of the azo bond (-N=N-). frontiersin.orgresearchgate.net Research into the enzymatic synthesis of polyazo dyes could lead to the development of a biocatalytic route for Brilliant Purpurin R. nih.gov This would involve the use of whole-cell biocatalysts or isolated enzymes to replace traditional chemical reagents, offering a more sustainable production pathway. frontiersin.org The intensification of such enzymatic processes could be further enhanced using technologies like ultrasound to improve reaction rates and yields. semanticscholar.org

Advanced Chemical Synthesis: Beyond biocatalysis, innovations in chemical synthesis can also offer new routes to this compound and its analogues. The development of novel synthetic methodologies, such as those for creating new kinase inhibitors or other complex molecules, often involves creating versatile intermediates that allow for rapid diversification. mdpi.com Applying such principles to the synthesis of this compound could enable the creation of a library of related dyes with tailored properties, such as altered solubility, light-fastness, or affinity for different substrates.

Integration into Nanomaterials and Hybrid Systems

The integration of organic dyes into inorganic or polymeric matrices at the nanoscale can generate hybrid materials with synergistic properties. The future of this compound is likely to extend into the realm of nanomaterials, moving beyond its role as a simple colorant.

Nanomaterial-Based Remediation: Azo dyes are a significant class of water pollutants. Research has demonstrated the efficacy of nanomaterials in the remediation of dye-contaminated water. For instance, halloysite (B83129) nanotubes have been used for the removal of Direct Blue 15, a dye with a structural similarity to this compound. mdpi.com This suggests that this compound could be effectively removed from wastewater using similar nanotube-based adsorbents. Furthermore, magnetic nanoparticles, such as Fe3O4, have been shown to be effective in adsorbing dyes like purpurin, which could be a potential avenue for developing recyclable systems for the removal of this compound. researchgate.net

Functional Nanocomposites: There is potential for this compound to be a functional component within nanomaterials. For example, research on the related compound purpurin has shown that it can be used to create photosensitizer-stabilized gold nanoparticles for biomedical applications. rsc.org By modifying the structure of this compound to include suitable functional groups, it could potentially be used to create novel nanocomposites. The inclusion of such dyes in glass has been shown to produce vibrant colors due to the presence of nanoparticles, a principle that could be explored with this compound for creating advanced optical materials. arxiv.org

Hybrid Photocatalytic Systems: this compound could be integrated into hybrid systems for environmental applications. For instance, a hybrid system of flocculation and photocatalysis has been shown to be effective for the decolorization of various dyes, including reactive red dyes. researchgate.net Furthermore, the photocatalytic degradation of similar direct dyes has been achieved using semiconductor nanocomposites like B-ZnO/TiO2. mdpi.com These studies suggest the potential for developing hybrid systems where this compound is either the target of degradation or a component in a photocatalytic material.

Advanced Functional Materials beyond Current Applications

The rich chromophoric nature of this compound, which is responsible for its color, also endows it with electronic and optical properties that could be harnessed for advanced applications beyond dyeing.